1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone
Overview
Description
Compounds with structures similar to “1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone” often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . The presence of the pyridinone group suggests that this compound might exhibit properties similar to other pyridinones, which are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be planar due to the presence of the pyridinone ring . The presence of the chlorophenyl and oxoethyl groups could potentially influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis
The chemical reactivity of a compound like “this compound” would likely be influenced by the presence of the pyridinone ring and the chlorophenyl and oxoethyl groups . These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, solubility, and stability .Scientific Research Applications
Electro-Optic Materials Development
Research into heterocycle-based derivatives has demonstrated the synthesis of electro-optic materials using pyridinone-based structures. For example, Facchetti et al. (2003) synthesized a derivative, which served as a building block for nonlinear optical/electro-optic multilayers, showcasing potential in electro-optic applications due to its favorable nonlinear optical properties (Facchetti et al., 2003).
Environmental Chemistry
In the study of electrooxidation of polychlorinated phenols, compounds structurally related to 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone have been investigated for their potential in breaking down environmental pollutants. Ureta-Zañartu et al. (2002) explored the electrooxidation process, indicating the utility of related compounds in environmental remediation efforts (Ureta-Zañartu et al., 2002).
Organic Synthesis and Material Science
The synthesis of new organic materials through the manipulation of pyridinone derivatives has been a significant area of research. For instance, the creation of fluorescent pH sensors and the development of novel pyridine derivatives for various applications highlight the versatility of pyridinone in synthesizing materials with unique optical, structural, and chemical properties. Yang et al. (2013) reported on a heteroatom-containing fluorophore demonstrating aggregation-induced emission, useful for fluorescent pH sensing (Yang et al., 2013).
Catalysis and Chemical Transformations
The role of pyridinone derivatives in catalysis and chemical transformations is another critical research application. Studies have shown these compounds acting as ligands in complexation reactions, facilitating catalytic activities, and enabling novel synthetic pathways. For example, Das et al. (2009) discussed the synthesis of palladium(II) complexes using a pyridinone-based ligand, showcasing its efficacy in catalyzing the Heck reaction, a valuable carbon-carbon bond-forming reaction in organic chemistry (Das et al., 2009).
Molecular Docking and Antimicrobial Studies
The antimicrobial properties of pyridinone derivatives have been explored through synthesis and biological evaluation. Compounds bearing the pyridinone moiety have been assessed for their potential as antimicrobial agents, providing insights into their mechanisms of action and effectiveness against various microorganisms. Flefel et al. (2018) synthesized a series of novel pyridine derivatives, including triazolopyridine and pyridotriazine, demonstrating antimicrobial and antioxidant activities (Flefel et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-6-4-10(5-7-11)12(16)9-15-8-2-1-3-13(15)17/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFXBVCPIXLEHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328733 | |
Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816498 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108664-55-7 | |
Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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